molecular formula C6H8ClN3 B1269130 4-Amino-5-chloro-2,6-dimethylpyrimidine CAS No. 2858-20-0

4-Amino-5-chloro-2,6-dimethylpyrimidine

Cat. No. B1269130
CAS RN: 2858-20-0
M. Wt: 157.6 g/mol
InChI Key: BKFCZKYCVQQMCX-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDP) is an aminopyrimidine derivative .


Synthesis Analysis

4-Amino-5-chloro-2,6-dimethylpyrimidine participates in the synthesis of diazino [c]quinolin-5 (6 H)-one and -isoquinolin-6 (5 H)-one, diazino [c]naphthyridin-6 (5 H)- and -5 (6 H)-one derivatives .


Molecular Structure Analysis

The molecular formula of 4-Amino-5-chloro-2,6-dimethylpyrimidine is C6H8ClN3 . The molecular weight is 157.60 .


Chemical Reactions Analysis

4-Amino-5-chloro-2,6-dimethylpyrimidine interacts as an electron donor with a σ-electron acceptor, iodine .


Physical And Chemical Properties Analysis

4-Amino-5-chloro-2,6-dimethylpyrimidine is a solid at 20 degrees Celsius . Its melting point ranges from 163.0 to 167.0 °C .

Scientific Research Applications

  • Chemistry and Pharmaceutical Research

    • Summary of Application : 4-Amino-5-chloro-2,6-dimethylpyrimidine is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
    • Methods of Application : The synthesis involves the formation of 4-amino-5-formyl-2,6-disubstituted-pyrimidines . The multistep synthesis was initiated with 4-Amino-5-chloro-2,6-dimethylpyrimidine .
    • Results or Outcomes : The synthesized pyrimido[4,5-d]pyrimidines have been reported as selective inhibitors for EGFR .
  • Chromatography

    • Summary of Application : 4-Amino-5-chloro-2,6-dimethylpyrimidine is used as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines .
    • Methods of Application : The QSRR study involves the comparison of pyrimidines between the molecular descriptors (variables) and their chromatographic retention (experimental unit) .
    • Results or Outcomes : The results of the QSRR study are not specified in the sources .

Safety And Hazards

4-Amino-5-chloro-2,6-dimethylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Future Directions

While specific future directions are not mentioned in the search results, 4-Amino-5-chloro-2,6-dimethylpyrimidine is employed as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines between the molecular descriptors (variables) and their chromatographic retention (experimental unit) .

properties

IUPAC Name

5-chloro-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFCZKYCVQQMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344006
Record name 4-Amino-5-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-2,6-dimethylpyrimidine

CAS RN

2858-20-0
Record name 4-Amino-5-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-chloro-2,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Rajam, PT Muthiah, RJ Butcher… - … Section C: Structural …, 2018 - scripts.iucr.org
Two series of a total of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids have been prepared and characterized by single-crystal X-ray …
Number of citations: 4 scripts.iucr.org
A Rajam, PT Muthiah, RJ Butcher… - … Section C: Structural …, 2017 - scripts.iucr.org
Pyrimidines are important compounds in biology and medicine, and the aminopyrimidine fragment can be identified in three of the four bases in DNA. The targeted drug action of …
Number of citations: 3 scripts.iucr.org
A Karthikeyan, M Zeller… - … Section C: Structural …, 2016 - iucrdata.iucr.org
Zinc thiocyanate complexes have been found to be biologically active compounds. Zinc is also an essential element for the normal function of most organisms and is the main …
Number of citations: 5 iucrdata.iucr.org
A Rajam, P Thomas Muthiah, RJ Butcher… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title salt, C6H9ClN3+·C6H3O4S−, the cations and anions are linked via O—H⋯O and N—H⋯O hydrogen bonds, forming R66(37) ring motifs that are interconnected with each …
Number of citations: 1 scripts.iucr.org
R Swinton Darious, P Thomas Muthiah… - … Section C: Structural …, 2017 - scripts.iucr.org
In the salt trimethoprimium ferrocenecarboxylate [systematic name: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidin-1-ium ferrocene-1-carboxylate], (C14H19N4O3)[Fe(C5H5)(C6H4O2…
Number of citations: 2 scripts.iucr.org
KL Billingsley, KW Anderson… - Angewandte …, 2006 - Wiley Online Library
reaction of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid smoothly produced the desired biaryl in 99% yield (Table 1, entry 1). In addition, the sterically hindered 2, 6-…
Number of citations: 414 onlinelibrary.wiley.com
UM Rabie, RA Mohamed, MH Abou-El-Wafa - Spectrochimica Acta Part A …, 2007 - Elsevier
Interactions of some pyrimidine derivatives, 4-amino-2,6-dimethylpyrimidine, kyanmethin, (4AP), 2-amino-4,6-dimethylpyrimidine (2AP), 2-aminopyrimidine (AP), 2-amino-4-…
Number of citations: 16 www.sciencedirect.com
S Suresh, S Kandasamy, K Ammasai - 2021 - researchsquare.com
The proton transfer (PT) complex of 2-amino 4-methoxy 6-methyl pyrimidinium (2A4M6MP) 4-aminosalicylate (4AMSA), C 6 H 10 ON 3+ C 7 H 6 NO 3−,(I), and 5-chlorosalicylate (5ClSA…
Number of citations: 3 www.researchsquare.com
GN Anil Kumar, VR Hathwar - ChemistrySelect, 2022 - Wiley Online Library
The crystal structure, Hirshfeldsurface analysis, topological analysis of the electron density and total interaction energies of four compounds, 2‐Chloro, 4‐X‐Benzoic Acids (where X=I, Br…
UM Rabie - Journal of Molecular Structure, 2013 - Elsevier
The electronic absorption spectra of several charge transfer (CT) interactions have showed appearance and/or disappearance of spectral bands in correlation with the lapse of time. …
Number of citations: 30 www.sciencedirect.com

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